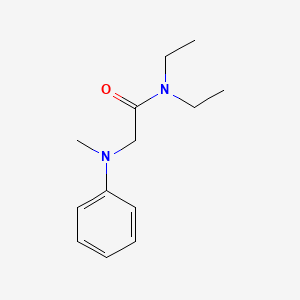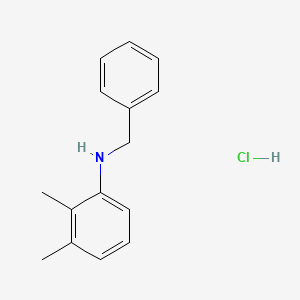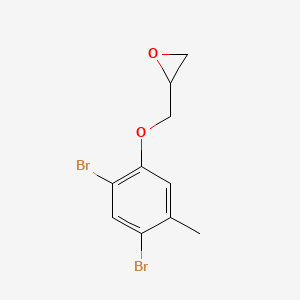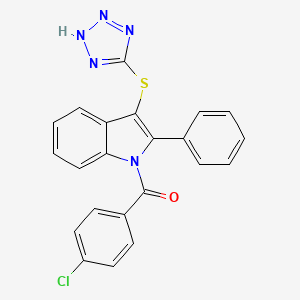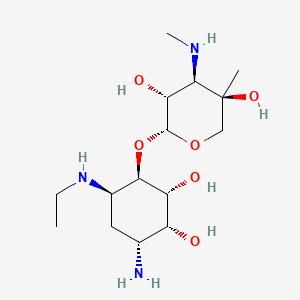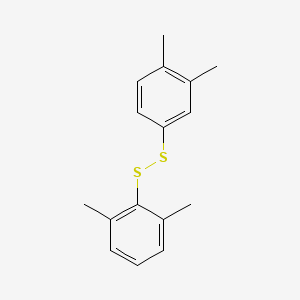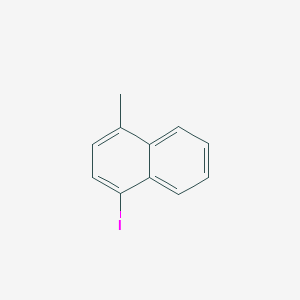
1-Iodo-4-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-4-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 4-methylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-Iodo-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form 4-methylnaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: 4-Methyl-1-naphthoic acid or other oxidized derivatives.
Reduction: 4-Methylnaphthalene.
科学的研究の応用
1-Iodo-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Iodo-4-methylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the methyl group. The iodine atom can act as a leaving group in substitution reactions, while the methyl group can undergo oxidation or other transformations. These properties make it a versatile compound in synthetic chemistry.
類似化合物との比較
1-Iodonaphthalene: Lacks the methyl group, leading to different reactivity and applications.
4-Methylnaphthalene: Lacks the iodine atom, affecting its chemical behavior.
1-Bromo-4-methylnaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness: 1-Iodo-4-methylnaphthalene is unique due to the combination of the iodine atom and the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
70129-83-8 |
|---|---|
分子式 |
C11H9I |
分子量 |
268.09 g/mol |
IUPAC名 |
1-iodo-4-methylnaphthalene |
InChI |
InChI=1S/C11H9I/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 |
InChIキー |
SOOPESABWKAQTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
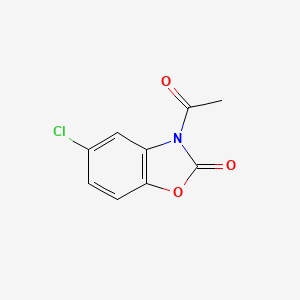
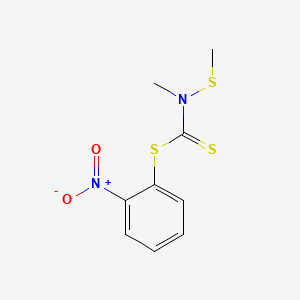
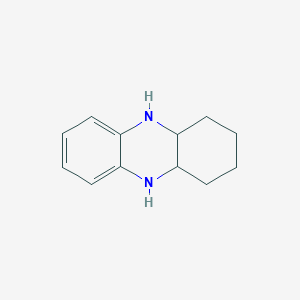
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
